molecular formula C21H30N2O4 B1677436 Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)- CAS No. 76470-87-6

Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-

Cat. No.: B1677436
CAS No.: 76470-87-6
M. Wt: 374.5 g/mol
InChI Key: OKVCJEKPURYZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opc 3911 is a phosphodiesterase inhibitor.

Properties

CAS No.

76470-87-6

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

N-cyclohexyl-N-(2-hydroxyethyl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanamide

InChI

InChI=1S/C21H30N2O4/c24-13-12-23(17-5-2-1-3-6-17)21(26)7-4-14-27-18-9-10-19-16(15-18)8-11-20(25)22-19/h9-10,15,17,24H,1-8,11-14H2,(H,22,25)

InChI Key

OKVCJEKPURYZKG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CCO)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)CC3

Canonical SMILES

C1CCC(CC1)N(CCO)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-cyclohexyl-n-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)butyramide
OPC 3911
OPC-3911

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 100 ml of chloroform were added 2.5 g of 6-(3-carboxypropoxy)-3,4-dihydrocarbostyril and 1.65 g of 1,8-diazabicyclo[5,4,0]undecene-7. The outside of the reaction vessel containing the above mentioned mixture was ice-cooled and 1.5 ml of isobutyl chloroformate was added dropwise to the mixture under stirring condition. After the addition operation, stirring was continued for 30 minutes and 2.0 g of N-(2-hydroxyethyl)cyclohexylamine was added to the reaction mixture and further stirred at a room temperature for 2 hours. After the reaction was completed, the chloroform solution of the reaction product was washed with a diluted NaHCO3 aqueous solution, a diluted hydrochloric acid and water in this order. The chloroform solution was dried with anhydrous Na2SO4, then the chloroform was removed by distillation and the residue thus obtained was recrystallized from chloroform-petroleum ether to obtain 2.1 g of 6-{3-[N-(2-hydroxyethyl)-N-cyclohexylaminocarbonyl]propoxy}-3,4-dihydrocarbostyril in the form of colorless needle-like crystals. Melting point: 139°-141.5° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,8-diazabicyclo[5,4,0]undecene-7
Quantity
1.65 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-
Reactant of Route 2
Reactant of Route 2
Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-
Reactant of Route 3
Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-
Reactant of Route 4
Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-
Reactant of Route 5
Reactant of Route 5
Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-
Reactant of Route 6
Butanamide, N-cyclohexyl-N-(2-hydroxyethyl)-4-((1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy)-

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